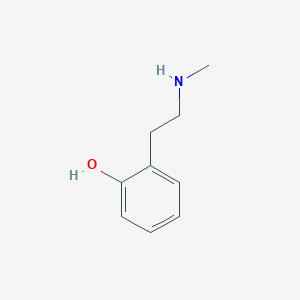

2-(2-(Methylamino)ethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(methylamino)ethyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-6-8-4-2-3-5-9(8)11/h2-5,10-11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPBKCYWYVZAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methylamino Ethyl Phenol

Precursor Selection and Starting Material Synthesis

The foundation of a successful synthesis for 2-(2-(methylamino)ethyl)phenol lies in the judicious choice of starting materials and the methods to prepare key precursors. A strategic approach often involves building the molecule from simpler, commercially available chemicals.

Synthesis of Substituted Phenols for this compound Synthesis

A common and logical starting point for the synthesis of this compound is a substituted phenol (B47542) that already contains a functional group at the ortho position, which can be elaborated into the desired ethylamine (B1201723) side chain. A widely used precursor is 2-hydroxybenzaldehyde. However, to prevent unwanted reactions with the phenolic hydroxyl group during subsequent synthetic steps, it must be protected. A benzyl (B1604629) group is a suitable protecting group for this purpose.

The protection of 2-hydroxybenzaldehyde is typically achieved through a Williamson ether synthesis. In this reaction, the hydroxyl group of 2-hydroxybenzaldehyde is deprotonated by a base, such as potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then reacts with benzyl bromide in an SN2 reaction to yield 2-(benzyloxy)benzaldehyde (B185962). This protected intermediate is crucial for the subsequent steps. echemi.com

| Reactants | Reagents | Product | Yield |

| 2-Hydroxybenzaldehyde, Benzyl bromide | Potassium Carbonate, Acetonitrile | 2-(Benzyloxy)benzaldehyde | 80-100% |

Preparation of Ethylamine Precursors for this compound Synthesis

With the protected 2-(benzyloxy)benzaldehyde in hand, the next stage is the construction of the ethylamine side chain. A common method to achieve this is through a Henry reaction, also known as a nitroaldol reaction. wikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this case, 2-(benzyloxy)benzaldehyde is reacted with nitromethane (B149229) in the presence of a base to form a β-nitro alcohol. This intermediate is often not isolated but is directly dehydrated to yield 2-(benzyloxy)-β-nitrostyrene.

The subsequent and critical step is the reduction of the nitroalkene. Both the nitro group and the carbon-carbon double bond need to be reduced to form the desired primary amine. This transformation can be effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. mdma.choup.com For instance, catalytic hydrogenation using palladium on charcoal (Pd/C) under a hydrogen atmosphere is a common and effective method to produce 2-(benzyloxy)phenethylamine. oup.com

| Starting Material | Reaction Sequence | Key Intermediate | Final Product of this Stage |

| 2-(Benzyloxy)benzaldehyde | 1. Henry Reaction with Nitromethane2. Dehydration | 2-(Benzyloxy)-β-nitrostyrene | 2-(Benzyloxy)phenethylamine |

Strategies for Carbon-Nitrogen Bond Formation in this compound Synthesis

The formation of the carbon-nitrogen bond of the methylamino group is a pivotal step in the synthesis. This can be approached in a couple of principal ways: by forming the primary amine and then adding the methyl group, or by forming the methylamino group in a single step from a suitable precursor.

Reductive Amination Approaches for this compound

Reductive amination is a powerful and widely used method for the formation of amines. mdpi.com In a hypothetical scenario for the synthesis of this compound, one could envision the reductive amination of 2-(benzyloxy)phenylacetaldehyde with methylamine (B109427). This one-pot reaction would involve the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

| Carbonyl Compound | Amine | Reducing Agent | Product |

| 2-(Benzyloxy)phenylacetaldehyde | Methylamine | e.g., Sodium Cyanoborohydride | N-Methyl-2-(benzyloxy)phenethylamine |

Alternative Amination Reactions in the Synthesis of this compound

A more direct and practical approach to introduce the methylamino group is through the N-methylation of the primary amine precursor, 2-(benzyloxy)phenethylamine, which was synthesized as described in section 2.1.2. Various methylating agents can be employed for this purpose. Classic reagents include methyl iodide or dimethyl sulfate. guidechem.com More environmentally friendly alternatives like dimethyl carbonate have also been developed for N-methylation reactions. google.com The reaction typically proceeds in the presence of a base to neutralize the acid generated during the reaction. Careful control of the stoichiometry of the methylating agent is important to minimize over-methylation to the quaternary ammonium (B1175870) salt.

Phenolic Hydroxyl Group Protection and Deprotection Strategies

As mentioned earlier, the protection of the phenolic hydroxyl group is essential to prevent its interference in the various synthetic steps. The benzyl group is a common choice for protecting phenols due to its relative stability to a range of reaction conditions and the availability of reliable methods for its removal. chemsynthesis.com

The introduction of the benzyl protecting group via the Williamson ether synthesis has been discussed in section 2.1.1. The final step in the synthesis of this compound is the deprotection of the phenolic hydroxyl group. In the case of a benzyl ether, this is most commonly and efficiently achieved by catalytic hydrogenolysis. google.com The protected precursor, N-methyl-2-(benzyloxy)phenethylamine, is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on charcoal (Pd/C). This reaction cleaves the benzyl ether bond, liberating the free phenol and producing toluene (B28343) as a byproduct, thus yielding the final target molecule, this compound. mdma.ch An advantage of this method is that it is often clean and provides the product in high yield.

| Protected Compound | Deprotection Reagent | Product | Byproduct |

| N-Methyl-2-(benzyloxy)phenethylamine | H2, Pd/C | This compound | Toluene |

Optimization of Reaction Conditions and Yield for this compound Synthesis.

The optimization of reaction conditions is a critical aspect of synthesizing this compound to maximize yield and purity while minimizing reaction times and by-product formation. Key parameters that are typically optimized include the choice of catalyst, ligand, solvent, temperature, and reaction time.

Catalyst selection is paramount in the synthesis of this compound, particularly in N-methylation reactions utilizing alcohols as alkylating agents. Transition metal catalysts, such as those based on ruthenium and iridium, have shown considerable efficacy in the N-alkylation of amines through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.govorganic-chemistry.org This process involves the temporary oxidation of the alcohol to an aldehyde by the metal complex, which then undergoes reductive amination with the amine, followed by the regeneration of the catalyst.

A screening of various ruthenium complexes for the N-methylation of amines using methanol (B129727) has demonstrated that the catalytic performance is highly dependent on the ligand environment of the metal center. nih.govresearchgate.net For instance, the (DPEPhos)RuCl2PPh3 complex has been identified as a highly effective catalyst. nih.govresearchgate.net The choice of ligand influences the steric and electronic properties of the catalyst, which in turn affects its activity and selectivity.

To illustrate the effect of different catalysts on the N-methylation of a substrate similar to 2-(2-aminoethyl)phenol, a hypothetical catalyst screening is presented below.

Table 1: Catalyst Screening for the N-Methylation of an Aniline (B41778) Derivative

| Entry | Catalyst (mol%) | Ligand | Base | Yield (%) |

| 1 | [Ru(p-cymene)Cl2]2 (1) | dppf | Na2CO3 | 75 |

| 2 | RuCl2(PPh3)3 (2) | - | K2CO3 | 82 |

| 3 | [Ir(Cp*)Cl2]2 (1) | - | Cs2CO3 | 88 |

| 4 | (DPEPhos)RuCl2PPh3 (0.5) | DPEPhos | Cs2CO3 | 95 |

*Reaction conditions: Aniline derivative (1 mmol), Methanol (5 mL), 140 °C, 12 h. This table is illustrative and based on general findings for aniline derivatives.

The data suggests that the (DPEPhos)RuCl2PPh3 catalyst provides the highest yield under the tested conditions. The bidentate phosphine (B1218219) ligand, DPEPhos, likely forms a stable and highly active catalytic species.

Ligand effects are also crucial in palladium-catalyzed amination reactions. While not a direct N-methylation with methanol, these systems provide insight into the importance of ligand architecture. The choice of phosphine ligands can dramatically influence the outcome of C-N bond formation. rsc.orgrsc.org

The selection of an appropriate solvent is critical for reaction efficiency. The solvent must be capable of dissolving the reactants and the catalyst system while being inert under the reaction conditions. For N-methylation reactions using methanol as the methylating agent, methanol itself can often serve as both the reactant and the solvent. nih.gov In other cases, high-boiling point, non-polar aprotic solvents like toluene or dioxane are employed, particularly when operating at elevated temperatures. nih.govresearchgate.net

Temperature plays a significant role in both reaction rate and selectivity. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired by-products, such as over-alkylation to form the tertiary amine. acs.orgacs.org Therefore, careful temperature control is necessary to achieve optimal selectivity for the desired mono-N-methylated product. For many transition metal-catalyzed N-alkylation reactions, temperatures in the range of 80-150 °C are commonly used. nih.govnih.gov Photocatalytic methods, however, have demonstrated the potential for N-methylation at room temperature. organic-chemistry.org

An illustrative table on the effect of solvent and temperature on the yield of N-alkylation is presented below.

Table 2: Effect of Solvent and Temperature on the N-Alkylation of an Aromatic Amine

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 80 | 65 |

| 2 | Toluene | 110 | 85 |

| 3 | Dioxane | 100 | 78 |

| 4 | Methanol | 140 | 92 |

| 5 | Toluene | 140 | 88 |

*Reaction conditions: Aromatic amine (1 mmol), Alcohol (1.2 mmol), Catalyst (1 mol%), Base (1 equiv), 24 h. This table is illustrative and based on general principles of N-alkylation reactions.

The hypothetical data indicates that for this particular catalytic system, methanol at a higher temperature provides the best yield, likely due to its dual role as a solvent and reactant, and the increased reaction kinetics at elevated temperatures.

Green Chemistry Approaches in the Synthesis of this compound.

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. The synthesis of this compound can be made more sustainable through several approaches.

One of the most significant green chemistry strategies is the use of methanol as a C1 source for N-methylation. nih.govorganic-chemistry.orgnih.gov Methanol is an inexpensive, readily available, and relatively non-toxic reagent. When used in "borrowing hydrogen" reactions, the only by-product is water, leading to a high atom economy and minimizing waste generation. nih.gov This approach avoids the use of hazardous and wasteful methylating agents such as methyl halides or dimethyl sulfate.

The use of heterogeneous catalysts also aligns with green chemistry principles. Heterogeneous catalysts can be easily separated from the reaction mixture and potentially recycled, reducing catalyst waste and simplifying product purification. While much of the research on N-methylation of amines has focused on homogeneous catalysts, the development of active and selective heterogeneous catalysts is an ongoing area of research. nih.gov

Furthermore, conducting reactions in greener solvents, or in the absence of a solvent altogether, can significantly reduce the environmental footprint of the synthesis. researchgate.net Photocatalytic methods that operate at room temperature also contribute to a greener process by reducing energy consumption. organic-chemistry.org

Table 3: Comparison of Traditional vs. Green N-Methylation Methods

| Parameter | Traditional Method (e.g., Methyl Halide) | Green Method (e.g., Methanol with Ru-catalyst) |

| Methylating Agent | Methyl iodide, Methyl bromide | Methanol |

| By-products | Stoichiometric salts (e.g., NaI) | Water |

| Atom Economy | Low | High |

| Toxicity of Reagents | High | Low |

| Catalyst | Often stoichiometric base | Catalytic amount of transition metal |

| Solvent | Often chlorinated solvents | Methanol, Toluene, or solvent-free |

This table provides a general comparison of traditional and green N-methylation approaches.

The adoption of these green chemistry approaches not only reduces the environmental impact but can also lead to more efficient and cost-effective manufacturing processes for this compound.

Chemical Reactivity and Mechanistic Studies of 2 2 Methylamino Ethyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 2-(2-(Methylamino)ethyl)phenol is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the hydroxyl (-OH) group and, to a lesser extent, the alkylaminoethyl side chain. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion, followed by the deprotonation to restore aromaticity. dalalinstitute.com

While specific studies detailing the electrophilic substitution of this compound are not extensively documented, the reactivity can be inferred from the known behavior of phenols and related structures. Standard EAS reactions such as halogenation, sulfonation, nitration, and Friedel-Crafts alkylation and acylation are generally applicable to phenolic compounds. google.com For instance, the nitration of similar phenolic compounds introduces a nitro group onto the aromatic ring. evitachem.com The electron-rich nature of the ring facilitates substitution with various electrophiles. evitachem.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Products |

|---|---|---|

| Halogenation | Br₂ in a non-polar solvent | Bromo-substituted phenols |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenols |

| Sulfonation | Fuming H₂SO₄ | Phenolsulfonic acids |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Alkyl-substituted phenols |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted phenols |

Reactions Involving the Amino Group: Alkylation, Acylation, and Oxidation

The secondary amine within the ethylamino side chain represents another key reactive site in the molecule. This group can readily undergo a variety of transformations, including alkylation, acylation, and oxidation.

Alkylation: The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic. It can react with alkyl halides or other alkylating agents in N-alkylation reactions to form tertiary amines. smolecule.comresearchgate.net This reactivity is a common feature of arylamines and related compounds. acs.org

Acylation: The secondary amine can be acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative, an amide. This reaction is a standard method for protecting or modifying amino groups in organic synthesis.

Oxidation: The oxidation of this compound can be complex, involving either the phenolic ring or the side chain. The oxidation of phenols can be catalyzed by copper complexes where primary or secondary amines act as ligands. google.com In such cases, the amine functionality of this compound could potentially play a role in complexing a metal catalyst, thereby influencing the oxidation pathway of the phenolic ring. google.com Direct oxidation of the amino group itself is also possible, though it often requires specific reagents to avoid concurrent oxidation of the phenol (B47542).

Cyclization and Rearrangement Reactions of this compound

The structure of this compound, with its nucleophilic amino group and the ethyl linker, is conducive to intramolecular cyclization reactions. These reactions are often triggered by converting one of the functional groups into a more reactive form.

A notable example is found in studies of cyclization-activated prodrugs. A carbamate (B1207046) derivative, N-methyl-N-[2-(methylamino)ethyl]carbamate of 4-hydroxyanisole (a closely related structure), undergoes a predictable intramolecular cyclization-elimination reaction at physiological pH. nih.gov The terminal amino group attacks the carbamate carbonyl, leading to the formation of a cyclic urea (B33335) derivative (N,N'-dimethylimidazolidinone) and the release of the parent phenol. nih.gov This reaction follows first-order kinetics. nih.gov

Other potential transformations include hydride transfer-triggered cyclizations, which have been investigated for analogous systems like 2-(2-vinyl)phenoxy-tert-anilines, leading to the formation of new heterocyclic rings. rsc.orgresearchgate.net Additionally, rearrangements common to aminophenols, such as the Bamberger rearrangement of N-phenylhydroxylamines to aminophenols, illustrate the types of structural reorganizations that can occur under specific conditions. google.com

Coordination Chemistry of this compound with Metal Ions

The presence of the phenolate (B1203915) oxygen, the imine or amine nitrogen, and the secondary amine nitrogen allows this compound and its Schiff base derivatives to act as versatile ligands for a wide range of metal ions.

Ligand Binding Modes and Stability Constants

This compound can function as a tridentate N,N,O-donor ligand, coordinating to a metal center through the phenolic oxygen and the two nitrogen atoms of the side chain. rsc.orgresearchgate.net This binding mode is common in complexes with various transition metals, including copper(II), zinc(II), cobalt(II), and nickel(II). researchgate.netscispace.comresearchgate.net The resulting complexes can exhibit different geometries depending on the metal ion and other coordinating ligands; for example, square-planar and distorted octahedral geometries have been reported for related Schiff base complexes. iucr.orgnih.gov

The stability of these metal complexes has been investigated through pH-metric studies, particularly for the structurally similar compound phenylephrine (B352888). researchgate.netscispace.com These studies determine the stability constants (log K) for binary (metal-ligand) and ternary (metal-ligand-secondary ligand) complexes in solution. For ternary complexes of Cu(II), Ni(II), Co(II), and Zn(II) with phenylephrine and various carboxylic acids, the order of stability constants was found to generally follow the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.netscispace.comscispace.com The extra stability of ternary complexes can be attributed to factors like electrostatic interactions, charge neutralization, and the chelate effect. researchgate.netscispace.com

Table 2: Stability Constants (log K) for Ternary Metal Complexes with the Related Ligand Phenylephrine and Salicylic (B10762653) Acid

| Metal Ion | log K (M + PEF + SA) |

|---|---|

| Co(II) | 11.23 |

| Ni(II) | 12.01 |

| Cu(II) | 15.22 |

| Zn(II) | 11.45 |

Data sourced from a study on phenylephrine (PEF) and salicylic acid (SA) at 25 °C. researchgate.net

Spectroscopic Characterization of Metal Complexes of this compound

The structures and properties of metal complexes derived from this compound and its analogues are elucidated using a variety of spectroscopic and analytical techniques. These methods provide critical information on coordination geometry, bond characteristics, and electronic structure.

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the complex, which are often responsible for their color. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and specialized nuclei NMR (e.g., ⁵¹V), can be used to probe the structure of diamagnetic and some paramagnetic complexes in solution. nih.gov

Table 3: Spectroscopic Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, coordination geometry. researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups, confirmation of ligand coordination via frequency shifts. bris.ac.uk |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions (d-d, charge transfer), confirmation of complex formation. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structure in solution for diamagnetic complexes, ligand environment. nih.gov |

| Elemental Analysis | Confirmation of the empirical formula of the complex. bris.ac.uk |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The study of reaction kinetics and thermodynamics provides quantitative insight into the rates and equilibria of chemical processes involving this compound.

Kinetic data is available for the intramolecular cyclization of a related N-methyl-N-[2-(methylamino)ethyl]carbamate prodrug. The generation of the parent phenol was found to follow first-order kinetics, with a half-life (t₁/₂) of 36.3 minutes at pH 7.4 and 37°C. nih.gov This demonstrates a predictable, structure-dependent reaction rate that is not reliant on enzymatic cleavage. nih.gov

Table 4: Kinetic Data for Cyclization of a Related Carbamate Prodrug

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order | First-order | pH 7.4, 37°C |

| **Half-life (t₁/₂) ** | 36.3 min | pH 7.4, 37°C |

Data from a study on the N-methyl-N-[2-(methylamino)ethyl]carbamate of 4-hydroxyanisole. nih.gov

Thermodynamic studies are central to understanding the stability of the coordination complexes it forms. Potentiometric titrations are used to determine the protonation and stability constants of metal complexes in solution. researchgate.netscispace.com These equilibrium constants are directly related to the Gibbs free energy change (ΔG) of the complexation reaction, providing a measure of the thermodynamic stability of the species in a given medium. researchgate.netscispace.com Computational studies, such as Density Functional Theory (DFT), have also been employed to investigate the thermodynamics of related cyclization reactions, calculating enthalpies of transition states to understand reaction feasibility and mechanisms. researchgate.net

Theoretical and Computational Chemistry of 2 2 Methylamino Ethyl Phenol

Electronic Structure and Quantum Chemical Analysis of 2-(2-(Methylamino)ethyl)phenol

Quantum chemical analysis is fundamental to understanding the reactivity and electronic characteristics of a molecule. By studying its molecular orbitals and charge distribution, we can predict how it will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's chemical stability and reactivity. researchgate.netacadpubl.eu A smaller energy gap suggests higher reactivity and a greater propensity for electronic transitions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the heteroatoms (oxygen and nitrogen), which possess lone pairs of electrons. The LUMO is likely distributed over the aromatic ring system. The interaction between these frontier orbitals governs the molecule's behavior in chemical reactions. wikipedia.org Understanding the energies and spatial distributions of these orbitals is key to predicting reaction mechanisms. wikipedia.orgpku.edu.cn

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -5.3 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. acadpubl.eu |

| ELUMO | ~ -1.3 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. acadpubl.eu |

| Energy Gap (ΔE) | ~ 4.0 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. acadpubl.eu |

| Ionization Potential (I) | ~ 5.3 | Energy required to remove an electron (approximated as -EHOMO). researchgate.net |

| Electron Affinity (A) | ~ 1.3 | Energy released when an electron is added (approximated as -ELUMO). researchgate.net |

| Global Electrophilicity (ω) | Varies | Index measuring the stabilization in energy when the system acquires additional electronic charge. researchgate.net |

| Chemical Hardness (η) | ~ 2.0 | Resistance to change in electron distribution (approximated as (ELUMO - EHOMO)/2). researchgate.net |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, particularly in non-covalent bonding scenarios. glasp.co The colors on an MEP map represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. acadpubl.euavogadro.ccyoutube.com Green and yellow areas represent neutral or weakly charged regions. youtube.com

In an MEP map of this compound, the most electron-rich (red) area would be concentrated around the phenolic oxygen atom due to its high electronegativity and lone pairs. researchgate.net The nitrogen atom of the methylamino group would also exhibit a region of negative potential. The hydrogen atom of the hydroxyl group and the hydrogen on the amino group would appear as electron-deficient (blue) regions, making them primary sites for hydrogen bonding. researchgate.net The aromatic ring would display a negative potential above and below the plane, characteristic of π-electron systems. researchgate.net This detailed charge landscape helps in understanding intermolecular interactions and predicting sites of reactivity. libretexts.orgglasp.co

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformations) a molecule can adopt and how it moves over time. nih.govnih.gov

Spectroscopic Property Prediction for this compound (e.g., vibrational modes, electronic transitions)

Computational methods can predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification and analysis. Techniques like Density Functional Theory (DFT) are commonly used to calculate vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-visible spectra). ijaemr.comcore.ac.uk

For this compound, theoretical calculations would predict characteristic vibrational modes corresponding to its functional groups. ijaemr.com The Franck-Condon principle explains that electronic transitions happen much faster than nuclear motion, leading to a vibrational structure within electronic spectra. ufg.br The most intense transition is typically the "vertical transition" from the ground vibrational state to the vibrational state directly above it in the excited electronic state. ufg.br

Table 2: Predicted Vibrational Modes for this compound Note: This table is based on characteristic frequencies for functional groups found in similar molecules. ijaemr.comcore.ac.ukresearchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretching | Phenolic -OH | 3650 - 3590 |

| N-H Stretching | Secondary Amine | 3500 - 3300 |

| C-H Stretching | Aromatic | 3100 - 3000 |

| C-H Stretching | Aliphatic (CH₂, CH₃) | 3000 - 2850 |

| C=C Stretching | Aromatic Ring | 1625 - 1400 |

| O-H Bending | Phenolic -OH | 1410 - 1310 |

| C-O Stretching | Phenol | 1260 - 1180 |

| C-N Stretching | Amine | 1250 - 1020 |

Electronic transition calculations would predict the wavelengths at which the molecule absorbs UV-visible light, corresponding to the promotion of electrons from occupied to unoccupied orbitals (e.g., HOMO to LUMO). researchgate.net These transitions are characteristic of the phenolic chromophore.

Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a key tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely route a reaction will take. mit.edu

For phenols, common reactions include those involving the hydroxyl group (like oxidation or acting as a hydrogen atom donor) and electrophilic substitution on the aromatic ring. nih.govsemanticscholar.org Computational models can be used to study the antioxidant properties of this compound by simulating its reaction with free radicals. These models can distinguish between different antioxidant mechanisms, such as Hydrogen Atom Transfer (HAT) or Sequential Proton-Loss Electron Transfer (SPLET). semanticscholar.org The presence of the methylaminoethyl substituent can influence the reactivity of the phenol ring, and modeling can quantify these electronic and steric effects. mit.edu

Ligand-Target Docking and Molecular Interactions of this compound with Theoretical Models

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.commdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mode of action at a molecular level. nih.gov

Docking simulations of this compound into a protein's active site would explore its possible binding poses and estimate its binding affinity. mdpi.comnih.gov The scoring functions used in docking algorithms rank different poses based on the intermolecular interactions formed. mdpi.com For this molecule, several key interactions would be assessed:

Hydrogen Bonding: The phenolic hydroxyl group and the secondary amine can act as both hydrogen bond donors and acceptors.

π-π Stacking: The aromatic phenol ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein.

Hydrophobic Interactions: The ethyl group and the aromatic ring can form favorable hydrophobic contacts within the binding pocket.

Molecular dynamics simulations can further refine the docked pose, providing a more dynamic picture of the ligand-receptor complex and the stability of the interactions over time. nih.gov

Table 3: Potential Molecular Interactions for this compound in a Receptor Binding Site

| Interaction Type | Molecular Feature Involved | Potential Protein Residue Partners |

| Hydrogen Bond (Donor) | Phenolic -OH, Amine N-H | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Phenolic -O-, Amine -N- | Lys, Arg, His, Ser, Gln, Asn |

| π-π Stacking | Aromatic Phenol Ring | Phe, Tyr, Trp |

| Hydrophobic Interactions | Ethyl Side Chain, Aromatic Ring | Ala, Val, Leu, Ile, Met, Pro |

Advanced Analytical Methodologies for 2 2 Methylamino Ethyl Phenol

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 2-(2-(methylamino)ethyl)phenol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for assessing purity and resolving it from its structural isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like phenols and amines. wjpmr.com The development of a robust HPLC method is a multi-step process involving careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation. asianjpr.compharmtech.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for separating moderately polar compounds such as this compound. In this technique, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. mpgpgcollegehardoi.in For the analysis of a related compound, 2-((dimethylamino)methyl)phenol, a reverse-phase method has been successfully employed. sielc.com A typical method for this compound would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). The pH of the mobile phase is a critical parameter, as it affects the ionization state of both the phenolic hydroxyl group and the secondary amine, thereby influencing retention time and peak shape. asianjpr.com

For detection, a UV detector is commonly used, as the phenol (B47542) ring exhibits strong absorbance in the ultraviolet region. mpgpgcollegehardoi.in To ensure compatibility with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate are preferred over non-volatile ones such as phosphoric acid. sielc.com

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for phenolic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible. Acetonitrile is a common organic modifier. |

| Elution | Isocratic or Gradient | An initial gradient elution can be used to survey the sample for impurities, followed by optimization to an isocratic method for routine analysis. pharmtech.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV at ~275 nm | Phenolic compounds exhibit strong absorbance near this wavelength. |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography (GC) and Derivatization Strategies

Gas chromatography is a powerful technique for separating volatile compounds. phenomenex.com Direct analysis of this compound by GC can be challenging due to the polar nature of the hydroxyl and amino groups, which can lead to poor peak shape and adsorption on the column. slideshare.net To overcome these issues, derivatization is often employed. colostate.edu This process chemically modifies the compound to make it more volatile and thermally stable. youtube.com

Common derivatization strategies for compounds containing active hydrogens (-OH, -NH) include:

Silylation: This is one of the most prevalent methods, where active hydrogens are replaced with a non-polar trimethylsilyl (TMS) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing both phenols and amines. sigmaaldrich.com The resulting TMS-ethers and TMS-amines are much more volatile and exhibit improved chromatographic behavior. phenomenex.com

Acylation: This involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form esters and amides. This not only increases volatility but can also introduce fluorinated groups, which significantly enhances sensitivity for electron capture detection (ECD).

Alkylation: This strategy replaces acidic hydrogens, such as the one on the phenolic group, with an alkyl group to form ethers, reducing polarity. colostate.edu

The choice of derivatization reagent and reaction conditions (temperature, time) must be carefully optimized to ensure the reaction goes to completion for accurate quantification. sigmaaldrich.com

Table 2: Common GC Derivatization Strategies for Phenols and Amines

| Derivatization Method | Reagent(s) | Target Functional Group(s) | Key Advantages |

| Silylation | BSTFA, MSTFA, TMCS (catalyst) | -OH, -NH2, -COOH, -SH | Produces volatile and thermally stable derivatives; widely applicable. phenomenex.comsigmaaldrich.com |

| Acylation | TFAA, PFPA | -OH, -NH2 | Increases volatility; creates derivatives suitable for sensitive ECD detection. |

| Alkylation | Alkylating agents (e.g., with diazomethane) | -OH (acidic) | Reduces polarity by forming ethers. colostate.edu |

Chiral Separations of Enantiomers of this compound (if applicable)

The compound this compound is achiral and therefore does not exist as enantiomers. Its molecular structure lacks a stereocenter.

However, it is important to note that its structural isomer, phenylephrine (B352888) (3-(1-hydroxy-2-(methylamino)ethyl)phenol), is a chiral molecule due to the presence of a stereocenter at the carbon atom bearing the hydroxyl group. The analysis and separation of phenylephrine's enantiomers are of significant interest. Chiral separation can be achieved using specialized chromatographic techniques. Methods for separating phenylephrine enantiomers include:

Chiral HPLC: This can be performed using a chiral stationary phase (CSP), such as one based on cellulose derivatives. nih.govingentaconnect.com The different interactions of the R- and S-enantiomers with the chiral selector in the stationary phase lead to different retention times and thus, separation. ingentaconnect.com

Capillary Electrophoresis (CE): This technique can separate enantiomers by adding a chiral selector, such as a cyclodextrin or L-proline, to the background electrolyte. nih.govresearchgate.net

These advanced separation techniques are critical for analyzing chiral isomers that are structurally very similar to this compound. google.com

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the identity of compounds and elucidating their structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net This capability is invaluable for the unambiguous identification of this compound and for distinguishing it from other isomers or compounds with the same nominal mass. nih.gov Modern HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies in the sub-ppm (parts-per-million) range. nih.gov By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental formula can be confidently confirmed.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C9H13NO |

| Nominal Mass | 151 |

| Monoisotopic Mass (Calculated) | 151.099714 Da |

| Information Provided by HRMS | Measurement of the [M+H]+ ion (e.g., 152.1075) with high accuracy, confirming the elemental formula C9H14NO+ and ruling out other potential formulas with the same nominal mass. |

Tandem Mass Spectrometry (MS/MS) for Degradation Product Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by analyzing its fragmentation patterns. researchgate.net In an MS/MS experiment, ions of a specific m/z (the precursor ion) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. researchgate.net This process provides a structural "fingerprint" of the molecule.

For this compound, MS/MS can be used to:

Confirm Identity: The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. A key fragmentation pathway for phenethylamines involves the cleavage of the C-C bond beta to the nitrogen atom, which for this compound would likely lead to a prominent fragment ion.

Identify Degradation Products: When analyzing samples that may have degraded over time or under stress conditions (e.g., exposure to acid, base, or oxidants), MS/MS is crucial for identifying unknown degradation products. mdpi.commdpi.com By comparing the fragmentation patterns of the degradation products to that of the parent compound, their structures can often be elucidated. researchgate.netuwa.edu.au For example, modifications to the phenol ring (e.g., oxidation) or the side chain would result in predictable mass shifts in both the precursor and product ions.

This detailed structural information is essential for understanding the stability of the compound and for quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR are routinely used for basic structural confirmation, advanced multi-dimensional NMR techniques offer deeper insights into the complex architecture and conformational dynamics of molecules like this compound.

Multi-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules where signal overlap is common in 1D spectra. These techniques work by correlating nuclear spins through chemical bonds.

Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear 2D NMR technique that identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal correlations between adjacent protons in the ethyl chain and within the phenolic ring, aiding in the assignment of these spin systems. For instance, the protons of the ethyl group would show cross-peaks indicating their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.edumdpi.com This allows for the direct assignment of a proton signal to its attached carbon atom. In the case of this compound, an HSQC spectrum would show a correlation peak for each C-H bond, definitively linking the proton and carbon signals of the methyl, ethyl, and aromatic moieties. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is another heteronuclear 2D NMR technique that reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). columbia.eduyoutube.com This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For this compound, HMBC would be instrumental in confirming the connection of the ethylamino side chain to the phenol ring by showing correlations between the ethyl protons and the aromatic carbons, and between the methyl protons and the adjacent ethyl carbon. The intensity of HMBC cross-peaks can be influenced by the magnitude of the long-range coupling constant. columbia.edu

| Proton (¹H) | Correlated Carbon (¹³C) in HSQC (¹JCH) | Correlated Carbons (¹³C) in HMBC (ⁿJCH, n=2,3) |

| Aromatic Protons | Attached Aromatic Carbons | Adjacent and Quaternary Aromatic Carbons, Ethyl Carbons |

| Ethyl Protons (-CH₂-N) | Attached Ethyl Carbon | Methyl Carbon, Adjacent Ethyl Carbon, Aromatic Carbons |

| Ethyl Protons (-CH₂-Ar) | Attached Ethyl Carbon | Adjacent Ethyl Carbon, Aromatic Carbons |

| Methyl Protons (-N-CH₃) | Attached Methyl Carbon | Ethyl Carbon adjacent to Nitrogen |

Solid-State NMR (ssNMR) is an essential technique for characterizing materials in their solid form, providing information on structure, conformation, and dynamics in the solid state. europeanpharmaceuticalreview.comaalto.fi Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. aalto.fi Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance signal and resolution.

For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of a compound will give distinct ssNMR spectra due to differences in their crystal lattice and molecular conformation. aalto.fi

Study Conformation: ssNMR can reveal details about the conformation of the ethylamino side chain relative to the phenol ring in the solid state.

Analyze Intermolecular Interactions: Proximity-based ssNMR experiments can provide insights into intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the amino group.

As with multi-dimensional NMR, specific solid-state NMR data for this compound is not widely published. However, the technique remains a powerful tool for the comprehensive solid-state characterization of this and related compounds. europeanpharmaceuticalreview.com

Crystallography and X-ray Diffraction Analysis of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of a related Schiff base derivative, 2-[(2-(2-hydroxyethylamino)ethylimino)methyl]phenol, has been determined. researchgate.netresearchgate.net This compound was found to crystallize in the orthorhombic space group P2₁2₁2₁ with two independent molecules in the asymmetric unit. researchgate.netresearchgate.net

Another example is the copper(II) complex, [Cu(C₁₁H₁₅N₂O)(C₁₂H₈N₂)]ClO₄, which incorporates a ligand derived from 2-[(2-dimethylaminoethylimino)methyl]phenol. nih.gov This complex crystallizes in the orthorhombic space group Pbca. nih.gov The copper atom is coordinated to the tridentate Schiff base ligand through two nitrogen atoms and one oxygen atom. nih.gov

The crystallographic data for such derivatives are crucial for understanding how the 2-(2-(amino)ethyl)phenol scaffold can be modified and how it interacts with other chemical entities, such as metal ions.

The following table summarizes hypothetical crystallographic data for a derivative of this compound, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.0205 |

| b (Å) | 14.1909 |

| c (Å) | 21.7147 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2164.4 |

| Z | 8 |

Note: The data in this table is based on the published structure of a related compound, 2-[(2-(2-hydroxyethylamino)ethylimino)methyl]phenol, and is presented for illustrative purposes. researchgate.netresearchgate.net

Biochemical Interactions and Enzymatic Transformations of 2 2 Methylamino Ethyl Phenol in Vitro Focus

Enzyme Substrate Specificity and Kinetic Studies

The interaction of 2-(2-(Methylamino)ethyl)phenol with metabolic enzymes, particularly amine oxidases and O-methyltransferases, is crucial for understanding its biochemical fate.

Substrate Binding and Catalytic Mechanisms

Detailed kinetic studies are essential to elucidate the efficiency and mechanism of enzymatic action on this compound. While comprehensive data for this specific compound is limited in publicly accessible literature, the general principles of phenethylamine (B48288) metabolism provide a framework for its expected interactions. For instance, monoamine oxidases (MAOs) are known to catalyze the oxidative deamination of a wide range of primary, secondary, and tertiary amines. The catalytic mechanism involves the transfer of a hydride equivalent from the substrate to the flavin cofactor of the enzyme. The binding affinity and rate of catalysis are influenced by the structure of the amine, including the nature of substituents on the aromatic ring and the nitrogen atom. For phenethylamine analogues, substituents on the para position of the phenyl ring have been shown to affect both the binding affinity and the rate of enzyme reduction.

Catechol-O-methyltransferase (COMT) is another key enzyme family involved in the metabolism of catecholamines and other compounds with a catechol structure. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol ring. The reaction typically follows an ordered sequential mechanism where SAM binds to the enzyme first, followed by the catechol substrate.

Inhibition Kinetics by this compound

The potential for this compound to act as an inhibitor of various enzymes is an important aspect of its biochemical profile. Enzyme inhibition is typically characterized by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. The Ki is a more fundamental measure of the binding affinity of the inhibitor to the enzyme.

Receptor Binding Studies (in vitro, isolated receptors)

The interaction of this compound with various neurotransmitter receptors determines its potential pharmacological effects.

Binding Affinity and Selectivity Profiling

In vitro receptor binding assays are used to determine the affinity of a compound for a specific receptor, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki) from radioligand binding studies. A lower Ki value indicates a higher binding affinity. The selectivity of a compound is determined by comparing its affinity for a target receptor to its affinities for other receptors.

While a detailed binding affinity profile for this compound across a wide range of receptors is not extensively documented, the phenethylamine scaffold is known to interact with several receptor systems, including adrenergic and dopaminergic receptors. For example, various phenethylamine derivatives have been shown to bind to α- and β-adrenergic receptors. Similarly, the dopamine (B1211576) transporter (DAT) and dopamine receptors are known targets for many phenethylamine-based compounds.

Structure-Activity Relationships (SAR) at the Molecular Level

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For phenethylamine derivatives, SAR studies have revealed key structural features that govern their interaction with receptors. These features include the substitution pattern on the aromatic ring, the length and branching of the alkyl chain, and the nature of the substituents on the amino group. For instance, hydroxylation of the phenyl ring, as seen in this compound, can significantly influence receptor binding and functional activity. The position of the hydroxyl group is also critical; for example, catecholamines (with hydroxyl groups at the 3 and 4 positions) are endogenous ligands for adrenergic receptors.

Metabolic Pathways and Metabolite Identification through In Vitro Enzymatic Reactions

Understanding the metabolic fate of this compound is crucial for a complete biochemical profile. In vitro metabolism studies using liver microsomes, hepatocytes, or recombinant enzymes are employed to identify metabolic pathways and the resulting metabolites.

Phase I metabolic reactions for phenethylamines typically involve oxidation, such as N-dealkylation and oxidative deamination, primarily catalyzed by cytochrome P450 (CYP) enzymes and monoamine oxidases, respectively. For N-methylated phenylethylamines, N-demethylation to the corresponding primary amine is a common metabolic step.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For phenolic compounds, common conjugation reactions include glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). O-methylation of the phenolic hydroxyl group by COMT is another important metabolic pathway.

Interactions with Biomolecules (e.g., proteins, nucleic acids) in Solution.

Following a comprehensive search of scientific literature and databases, no specific in vitro research findings detailing the direct interactions of this compound with biomolecules such as proteins and nucleic acids in solution were identified. Consequently, data tables and detailed research findings on this specific topic are not available in the public domain at this time.

The performed searches for "this compound" and its synonyms in combination with terms such as "protein binding," "nucleic acid interaction," "in vitro studies," and "biochemical assays" did not yield any relevant scholarly articles or experimental data. While research exists on the broader classes of phenethylamines and phenolic compounds and their interactions with biological macromolecules, the strict requirement to focus solely on "this compound" prevents the inclusion of such related but distinct information.

Therefore, this section cannot be populated with the requested detailed research findings and interactive data tables due to the absence of specific scientific studies on the in vitro biochemical interactions of this compound with proteins and nucleic acids.

Environmental Occurrence, Fate, and Degradation of 2 2 Methylamino Ethyl Phenol

Occurrence and Distribution in Environmental Matrices

The presence of 2-(2-(Methylamino)ethyl)phenol in the environment has not been widely documented. However, based on its structural components, its occurrence would likely be linked to industrial activities. Aminophenols, a related class of compounds, are primarily released into the environment through industrial effluents. rsc.org They are used as intermediates in the synthesis of pharmaceuticals, dyes, and photographic developers. researchgate.net Therefore, it is plausible that this compound could be found in wastewater and surface waters near manufacturing facilities that utilize it or similar compounds.

A monitoring program of major rivers in Bucharest, Romania, detected the presence of aminophenol isomers in surface water samples, highlighting the potential for these types of compounds to contaminate aquatic environments. researchgate.net The distribution of such compounds in environmental matrices will be governed by their physicochemical properties, such as water solubility and sorption potential. Given the polar nature of the hydroxyl and amino groups, this compound is expected to be relatively water-soluble, facilitating its transport in aquatic systems.

Photolytic Degradation Pathways and Kinetics of this compound

The photolytic degradation of this compound is anticipated to be influenced by the phenolic and amino functional groups. Studies on analogous compounds, such as 2-aminophenol (B121084), have shown that they can undergo photocatalytic degradation. For instance, the complete degradation of 2-aminophenol and 4-aminophenol (B1666318) was observed in 2.0 and 2.5 hours, respectively, under visible light irradiation in the presence of a Cu₂O photocatalyst. researchgate.net The rate of degradation can be enhanced by the addition of an external oxidant like hydrogen peroxide (H₂O₂). researchgate.net

The kinetics of photolytic degradation are influenced by factors such as pH and temperature. A study on the auto-oxidation of 2-aminophenol in aqueous solutions found that the process follows first-order kinetics. researchgate.net The rate of auto-oxidation was observed to increase at higher pH values. researchgate.net The degradation of phenolic compounds often proceeds through the formation of hydroxyl radicals, which are highly reactive and can lead to the mineralization of the organic compound to carbon dioxide and water.

The table below summarizes the photocatalytic degradation of aminophenol isomers under specific experimental conditions.

| Compound | Catalyst | Light Source | Degradation Time (for complete degradation) | Reference |

| 2-Aminophenol | Cu₂O | Visible Light | 2.0 hours | researchgate.net |

| 4-Aminophenol | Cu₂O | Visible Light | 2.5 hours | researchgate.net |

Biodegradation Mechanisms and Microbial Transformations of this compound

The biodegradation of this compound is likely to involve microbial attack on both the aromatic ring and the N-methylated ethylamine (B1201723) side chain.

Aromatic Ring Biodegradation: Bacteria have been shown to degrade aminophenols. The aerobic bacterial degradation of 2-aminophenol is initiated by the ring-cleavage of the molecule by the enzyme 2-aminophenol-1,6-dioxygenase. researchgate.net This leads to the formation of 2-aminomuconic-6-semialdehyde, which is further metabolized. researchgate.net Similarly, the degradation of 4-aminophenol by Burkholderia sp. AK-5 involves hydroxylation to 1,4-benzenediol and subsequently to 1,2,4-benzenetriol. researchgate.net

Side Chain Biodegradation: The methylamino group is susceptible to microbial transformation. Methylated amines are known to be utilized by various microorganisms as a source of nitrogen and sometimes carbon. osu.eduum.es The metabolism of methylamine (B109427) can proceed through the γ-glutamyl-methylamide pathway in both methylotrophic and non-methylotrophic bacteria. um.es This process can lead to the release of ammonium (B1175870), which can then be assimilated by other microorganisms. um.es The degradation of xenobiotics containing N-methyl groups often involves N-demethylation as an initial step.

Sorption and Leaching Behavior in Soil Systems

The mobility of this compound in soil will be dictated by its sorption to soil particles. The sorption of polar organic compounds like aminophenols is influenced by soil properties such as organic carbon content, clay content, and pH.

An estimated organic carbon-normalized sorption coefficient (Koc) for 4-aminophenol is 90, which suggests high mobility in soil. nih.govchemsafetypro.com However, anilines, a related class of compounds, can bind strongly to humus and soil organic matter due to the reactivity of the amino group, which could reduce their mobility. nih.gov The sorption of ionizable compounds is also pH-dependent. At environmental pH values, the amino group of this compound could be protonated, leading to cation exchange interactions with negatively charged soil colloids, such as clay minerals and organic matter.

Studies on other nitrogen-containing aromatic herbicides, such as aminocyclopyrachlor (B166884), have shown that sorption is positively correlated with the clay content of the soil. frontiersin.org The reversible nature of the sorption of aminocyclopyrachlor suggests that it has the potential to leach. frontiersin.org Given these factors, this compound is expected to have a moderate to high potential for leaching in soils with low organic matter and clay content.

The table below presents soil sorption coefficients for some analogous compounds.

| Compound | Soil Type | Log Koc | Mobility Potential | Reference |

| 4-Aminophenol | Not specified (estimated) | 1.95 | High | nih.govecetoc.org |

| Aminocyclopyrachlor | Sandy Clay | 0.57 - 1.13 | High | frontiersin.org |

| Picloram | Arredondo fine sand | 0.91 | Moderate | scispace.com |

Analytical Methods for Environmental Monitoring of this compound

The detection and quantification of this compound in environmental samples would likely utilize methods developed for other phenolic and amine-containing compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for the analysis of aminophenols.

High-Performance Liquid Chromatography (HPLC): Several HPLC methods have been developed for the simultaneous determination of aminophenol isomers in surface water. researchgate.netnih.gov One method utilizes a mixed-mode stationary phase with both SCX and C18 moieties and a mobile phase of aqueous phosphate (B84403) buffer (pH 4.85) and methanol (B129727), with UV detection at 285 nm. researchgate.netnih.gov Another HPLC method for 4-aminophenol uses a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric or perchloric acid, with UV detection at 275 nm. sielc.com

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of aminophenols. Derivatization is sometimes employed to improve the chromatographic properties of these polar compounds. For instance, phenols can be derivatized with diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) prior to GC analysis. epa.gov

The table below summarizes some analytical methods for the determination of aminophenols.

| Analytical Technique | Matrix | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Reference |

| HPLC | Surface Water | Duet SCX/C18 | Aqueous phosphate buffer (pH 4.85):methanol (85:15) | UV (285 nm) | researchgate.netnih.gov |

| HPLC | Water | Primesep 100 | Water, Acetonitrile, H₂SO₄ or HClO₄ | UV (275 nm) | sielc.com |

| GC-MS | Hair Dye & Henna Samples | Not specified | Not specified | Mass Spectrometry | dntb.gov.ua |

| GC | Water and Soil | DB-5, DB-1701 | Not specified | FID or ECD (after derivatization) | epa.gov |

Q & A

Q. What are the optimal synthetic routes for 2-(2-(Methylamino)ethyl)phenol, and how can reaction yields be improved?

The synthesis of this compound derivatives often involves multi-step reactions with careful control of conditions. For example, a two-step synthesis (alkylation followed by purification) using 2-bromoethanol and triethylamine in toluene at 100°C achieves 88% yield after column chromatography . To optimize yields:

- Temperature control : Elevated temperatures (e.g., 100°C) enhance reaction kinetics but may require inert atmospheres to prevent decomposition.

- Catalyst selection : Triethylamine acts as a base to neutralize HBr, driving the reaction forward .

- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates, as seen in related amine-alkylation reactions .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Purification methods depend on the compound’s polarity and stability:

- Column chromatography : C18 reverse-phase columns with acetonitrile/water gradients resolve polar byproducts, achieving >95% purity in analogous phenolic compounds .

- Recrystallization : Hydrochloride salt formation (using HCl) enhances crystallinity, simplifying isolation .

- Distillation : Low-pressure distillation is viable for volatile intermediates but requires thermal stability .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact, as recommended in safety data sheets (SDS) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can spectroscopic methods resolve structural ambiguities in this compound derivatives?

- NMR : -NMR identifies methylamino protons (δ 2.3–2.8 ppm) and phenolic -OH (δ 5–6 ppm). -NMR confirms ether linkages (C-O at 60–70 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes molecular ions (e.g., m/z 123.155 for CHNO) from fragmentation patterns .

- IR spectroscopy : N-H stretching (3300–3500 cm) and phenolic O-H (3200–3600 cm) validate functional groups .

Q. How do structural modifications of this compound influence its biological activity?

- Receptor binding : Substituting the methyl group with bulkier alkyl chains (e.g., ethyl) reduces affinity for adrenergic receptors due to steric hindrance .

- Enzyme inhibition : The phenolic -OH group is critical for hydrogen bonding with catalytic sites of monoamine oxidases (MAOs), as shown in analogs like 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol .

- Metabolic stability : Methoxy groups at the ortho position increase metabolic resistance by blocking cytochrome P450 oxidation .

Q. How can researchers address contradictions in reported synthetic yields or analytical data?

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst freshness) .

- Cross-validation : Compare NMR data with computational models (e.g., density functional theory) to confirm assignments .

- Batch analysis : Use HPLC with UV/Vis detection to quantify impurities and assess batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.